An In-depth Technical Guide to 2,3-Dimethylphenylhydrazine Hydrochloride Hydrate
An In-depth Technical Guide to 2,3-Dimethylphenylhydrazine Hydrochloride Hydrate
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,3-Dimethylphenylhydrazine hydrochloride hydrate is a substituted hydrazine derivative that serves as a valuable building block in organic synthesis. Its utility is most prominent in the construction of heterocyclic scaffolds, particularly indoles via the Fischer indole synthesis. The presence of two methyl groups on the phenyl ring influences its reactivity and the properties of the resulting products. This technical guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and analytical data to support its use in research and development.
Chemical and Physical Properties
2,3-Dimethylphenylhydrazine hydrochloride is typically a white to off-white or pale cream to brown crystalline solid.[1] The degree of hydration may vary. It is important to handle this compound with appropriate safety precautions due to its classification as a harmful and irritant substance.[2]
Data Summary
The following table summarizes the key quantitative data for 2,3-Dimethylphenylhydrazine hydrochloride.
| Property | Value | Source(s) |
| Molecular Formula | C₈H₁₂N₂·HCl·xH₂O | [2] |
| Molecular Weight | 172.66 g/mol (anhydrous) | [3][4][5] |
| Melting Point | 210 °C (decomposition) | [2] |
| Appearance | Pale cream to cream to brown crystals, powder, or flakes | [1] |
| Assay | ≥96.0 to ≤104.0% (Titration ex Chloride) | [1] |
Synthesis
The primary synthetic route to 2,3-Dimethylphenylhydrazine hydrochloride involves a two-step process starting from 2,3-dimethylaniline. This method, a standard procedure for preparing arylhydrazines, consists of diazotization followed by reduction.
Synthetic Pathway
Experimental Protocol: Synthesis from 2,3-Dimethylaniline
This protocol is a representative procedure adapted from general methods for the synthesis of substituted phenylhydrazines.
Materials:
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2,3-Dimethylaniline
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Concentrated Hydrochloric Acid (HCl)
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Sodium Nitrite (NaNO₂)
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Stannous Chloride (SnCl₂) or Sodium Sulfite (Na₂SO₃)
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Ice
-
Water
-
Suitable organic solvent (e.g., diethyl ether)
Step 1: Diazotization of 2,3-Dimethylaniline
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In a flask equipped with a mechanical stirrer and a thermometer, dissolve 2,3-dimethylaniline in a mixture of concentrated hydrochloric acid and water.
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Cool the solution to 0-5 °C in an ice-salt bath.
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Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, maintaining the temperature below 5 °C.
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Stir the mixture for an additional 30 minutes at 0-5 °C to ensure complete formation of the 2,3-dimethylbenzenediazonium chloride solution.
Step 2: Reduction of the Diazonium Salt
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In a separate, larger flask, prepare a solution of the reducing agent. If using stannous chloride, dissolve it in concentrated hydrochloric acid. If using sodium sulfite, prepare an aqueous solution.
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Cool the reducing solution to 0-5 °C in an ice bath.
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Slowly add the cold diazonium salt solution from Step 1 to the reducing solution with vigorous stirring, while maintaining the temperature below 10 °C.
-
After the addition is complete, continue stirring for a few hours, allowing the mixture to slowly warm to room temperature.
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The 2,3-dimethylphenylhydrazine hydrochloride will precipitate from the solution.
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Collect the solid product by vacuum filtration and wash it with a small amount of cold water or a suitable organic solvent.
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The crude product can be purified by recrystallization from an appropriate solvent, such as ethanol or a mixture of ethanol and water.
Reactivity and Applications
The primary utility of 2,3-dimethylphenylhydrazine hydrochloride lies in its role as a precursor for the synthesis of indole derivatives through the Fischer indole synthesis. Hydrazine derivatives, in general, are important intermediates in the pharmaceutical industry for the creation of various heterocyclic compounds.
Fischer Indole Synthesis
The Fischer indole synthesis is a classic and versatile method for preparing indoles from the reaction of a phenylhydrazine with an aldehyde or a ketone under acidic conditions.
Experimental Protocol: Fischer Indole Synthesis of a Substituted Indole
This protocol provides a general procedure for the synthesis of an indole derivative using 2,3-dimethylphenylhydrazine hydrochloride.
Materials:
-
2,3-Dimethylphenylhydrazine hydrochloride
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An appropriate aldehyde or ketone
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An acidic catalyst (e.g., polyphosphoric acid, zinc chloride, or a Brønsted acid like sulfuric acid)
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A suitable solvent (e.g., ethanol, acetic acid, or toluene)
Procedure:
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In a round-bottom flask, dissolve 2,3-dimethylphenylhydrazine hydrochloride and the chosen carbonyl compound in the selected solvent.
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Add the acidic catalyst to the mixture.
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Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
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Pour the mixture into a beaker of ice water and neutralize it with a base (e.g., sodium bicarbonate solution).
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Extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain the desired indole derivative.
Applications in Drug Development
While specific FDA-approved drugs directly synthesized from 2,3-dimethylphenylhydrazine could not be identified in the conducted search, hydrazine derivatives are crucial intermediates in the synthesis of a wide range of pharmaceuticals. The indole scaffold, readily accessible from 2,3-dimethylphenylhydrazine, is a core structural motif in numerous bioactive molecules and approved drugs. The synthesis of many kinase inhibitors and other therapeutic agents often involves the formation of heterocyclic rings where substituted hydrazines can play a key role.
Analytical Data
Spectroscopic Data
¹H NMR Spectroscopy: A ¹H NMR spectrum of 2,3-Dimethylphenylhydrazine hydrochloride is available and provides key information for structural confirmation.
Infrared (IR) Spectroscopy: While a specific IR spectrum for the 2,3-dimethyl derivative was not found, the IR spectrum of phenylhydrazine hydrochloride can be used as a reference. Key characteristic peaks would include N-H stretching, C-H stretching (aromatic and aliphatic), and C=C stretching of the aromatic ring.
Mass Spectrometry (MS): A dedicated mass spectrum for 2,3-dimethylphenylhydrazine was not found. However, the fragmentation pattern of phenylhydrazines upon electron ionization typically involves cleavage of the N-N bond and fragmentation of the aromatic ring.
Experimental Protocol: Determination of Solubility
A general protocol for determining the solubility of 2,3-dimethylphenylhydrazine hydrochloride in various solvents is provided below.
Materials:
-
2,3-Dimethylphenylhydrazine hydrochloride
-
A selection of organic solvents (e.g., methanol, ethanol, DMSO) and water
-
Vials with screw caps
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Analytical balance
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Temperature-controlled shaker or sonicator
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Filtration apparatus (e.g., syringe filters)
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Analytical instrument for quantification (e.g., HPLC-UV or UV-Vis spectrophotometer)
Procedure:
-
Add an excess amount of 2,3-dimethylphenylhydrazine hydrochloride to a series of vials.
-
Add a known volume of each solvent to the respective vials.
-
Seal the vials and place them in a temperature-controlled shaker at a constant temperature (e.g., 25 °C).
-
Agitate the samples until equilibrium is reached (typically 24-48 hours).
-
After equilibration, allow the undissolved solid to settle.
-
Carefully withdraw a known volume of the supernatant and filter it to remove any suspended particles.
-
Dilute the filtrate with a suitable solvent and analyze the concentration of the dissolved compound using a calibrated analytical method (e.g., HPLC-UV).
-
Calculate the solubility in units such as g/100 mL or mg/mL.
Safety and Handling
2,3-Dimethylphenylhydrazine hydrochloride is classified as harmful and an irritant.[2] It is irritating to the eyes, respiratory system, and skin.
Precautionary Measures:
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Work in a well-ventilated area or under a fume hood.
-
Avoid inhalation of dust and contact with skin and eyes.
-
In case of contact, rinse the affected area immediately with plenty of water.
-
Store in a tightly closed container in a cool, dry, and well-ventilated place.
Conclusion
2,3-Dimethylphenylhydrazine hydrochloride hydrate is a versatile and important reagent in organic synthesis, particularly for the construction of indole-containing molecules. This guide has provided a detailed overview of its chemical and physical properties, a reliable synthetic protocol, its key reactivity in the Fischer indole synthesis, and methods for its analysis. While some specific quantitative data remains to be fully elucidated, the information presented here serves as a solid foundation for its effective and safe use in research and drug development.
